molecular formula C18H15N5OS B12015078 4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 613249-15-3

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12015078
CAS No.: 613249-15-3
M. Wt: 349.4 g/mol
InChI Key: OZLOQANUIXMMCD-RGVLZGJSSA-N
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Description

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole nucleus, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high yield, operational simplicity, and cost-effectiveness . One common synthetic route involves the reaction of indole-3-carbaldehyde with appropriate amines and thiourea under specific conditions . Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

CAS No.

613249-15-3

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5OS/c1-24-14-6-4-5-12(9-14)17-21-22-18(25)23(17)20-11-13-10-19-16-8-3-2-7-15(13)16/h2-11,19H,1H3,(H,22,25)/b20-11+

InChI Key

OZLOQANUIXMMCD-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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